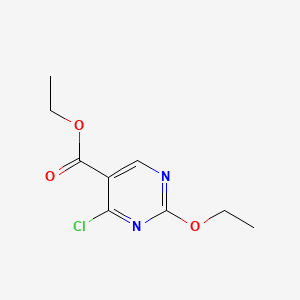
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H11ClN2O3. It belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate typically involves the reaction of ethyl 2-amino-4-chloro-5-formylpyrimidine-6-carboxylate with ethanol under acidic conditions. The reaction is carried out at a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides or reduced to yield dihydropyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium ethoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions (room temperature to 50°C).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate, ethyl 4-thio-2-ethoxypyrimidine-5-carboxylate, and ethyl 4-alkoxy-2-ethoxypyrimidine-5-carboxylate.
Oxidation and Reduction Reactions: Products include pyrimidine N-oxides and dihydropyrimidines.
Scientific Research Applications
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Biological Activity
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : C10H12ClN3O2
- Molecular Weight : 229.67 g/mol
The presence of the chloro and ethoxy groups on the pyrimidine ring influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against certain diseases.
- Receptor Binding : It exhibits affinity towards various receptors, potentially modulating neurotransmitter systems and impacting physiological functions.
Pharmacological Properties
Research indicates that this compound possesses several pharmacological properties:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. For instance, it has shown efficacy against strains of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 500 to 1000 µg/mL .
- Antiviral Potential : Preliminary investigations suggest that it may have antiviral properties, particularly against RNA viruses, although further studies are needed to elucidate these effects.
Case Study 1: Antibacterial Activity
In a study examining the antibacterial effects of various pyrimidine derivatives, this compound was synthesized and tested against standard bacterial strains. The results indicated a notable zone of inhibition, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Antifungal Evaluation
Another study focused on the antifungal activity of this compound against Candida albicans. The compound displayed significant antifungal properties with an inhibition rate exceeding 50% compared to standard antifungal drugs .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Antibacterial Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Structure | Significant (MIC: 500–1000 µg/mL) | Preliminary evidence |
| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | Structure | Moderate | Limited |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Structure | High | Moderate |
Properties
CAS No. |
79614-52-1 |
|---|---|
Molecular Formula |
C9H11ClN2O3 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3 |
InChI Key |
GRLKBTHCYBPJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=N1)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















